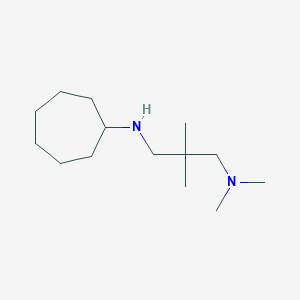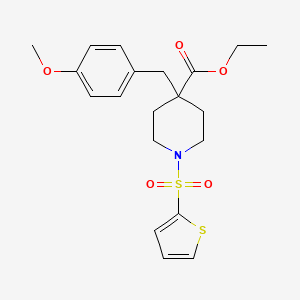
N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine, also known as TMC-7, is a chemical compound that belongs to a class of compounds called alkylamines. It is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is not fully understood, but it is believed to bind to metal ions through its amine groups. The resulting complex can then interact with other molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for a variety of applications, including catalysis and fluorescence sensing. However, N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine can be difficult to work with, as it is highly reactive and can be toxic in high concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine. One area of interest is the development of new catalytic systems based on N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine complexes. Another area of interest is the use of N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine as a fluorescent probe for metal ions. Additionally, there is potential for N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine to be used in the development of new antimicrobial and antifungal agents.
Conclusion:
In conclusion, N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is a unique chemical compound that has a variety of applications in scientific research. Its ability to form stable complexes with metal ions makes it a useful tool for a variety of applications, including catalysis and fluorescence sensing. While there are limitations to working with N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine, its potential for future research is vast, and it is likely to continue to be a valuable tool in scientific research for years to come.
Synthesemethoden
N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is synthesized through a multi-step process that involves the reaction of cycloheptylamine with acetone. The reaction is catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid. The resulting product is then treated with formaldehyde and ammonium chloride to yield N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine is widely used in scientific research for its unique properties and applications. It is primarily used as a ligand for metal ions, such as copper, nickel, and zinc. N'-cycloheptyl-N,N,2,2-tetramethyl-1,3-propanediamine can form stable complexes with these metal ions, which can be used for a variety of applications, including catalysis, electrochemistry, and fluorescence sensing.
Eigenschaften
IUPAC Name |
N-cycloheptyl-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-14(2,12-16(3)4)11-15-13-9-7-5-6-8-10-13/h13,15H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZCVAMXARYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCCCCC1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N',N',2,2-tetramethylpropane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B4957975.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4957983.png)
![3-{1-[(4-chlorophenoxy)acetyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4957990.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4957991.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957998.png)
![methyl 2-[(3-{[(4-fluorobenzoyl)amino]methyl}-1-piperidinyl)carbonyl]benzoate](/img/structure/B4958005.png)
![17-(1,3-benzothiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4958009.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)
![N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B4958024.png)

![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)


![8-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4958058.png)